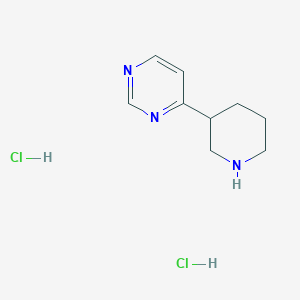

4-(Piperidin-3-yl)pyrimidine dihydrochloride

Descripción

Propiedades

IUPAC Name |

4-piperidin-3-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-12-9;;/h3,5,7-8,10H,1-2,4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWKPESOCVCXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Route Overview

The synthesis of 4-(Piperidin-3-yl)pyrimidine dihydrochloride generally proceeds through:

- Formation or functionalization of the pyrimidine ring.

- Introduction of the piperidin-3-yl substituent via nucleophilic substitution or coupling reactions.

- Conversion of the free base to the dihydrochloride salt.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Pyrimidine Precursors: Typically, 2- or 4-substituted pyrimidines are used as starting points. These may be halogenated (e.g., 2,4-dichloropyrimidine) to facilitate nucleophilic substitution.

- Piperidine Derivatives: The piperidin-3-yl moiety is introduced either by direct substitution with piperidine derivatives or via coupling with piperidine ketones or protected piperidine intermediates.

Stepwise Synthesis

Step 1: Halogenation and Functionalization of Pyrimidine

- Pyrimidine rings are often halogenated at the 4-position to create reactive sites for nucleophilic substitution.

- For example, 2-methylpyrimidine can be brominated to form 5-bromo-2-methylpyrimidine as an intermediate.

Step 2: Coupling with Piperidine Derivatives

- The halogenated pyrimidine intermediate undergoes nucleophilic substitution with a piperidin-3-yl nucleophile.

- Alternatively, lithiation of the bromopyrimidine followed by reaction with N-benzyl piperidine ketone derivatives can be employed to install the piperidinyl substituent at the 4-position.

- This step may involve low-temperature conditions (e.g., −78 °C) and use of organolithium reagents to control regioselectivity and yield.

Step 3: Elimination and Cyclization

- After coupling, elimination reactions may be performed to form the desired substituted pyrimidine ring system with the piperidin-3-yl substituent.

- Reflux conditions in acidic media (e.g., concentrated hydrochloric acid in ethanol) facilitate ring closure and rearrangement steps.

Step 4: Catalytic Hydrogenation and Debenzylation

- If protective groups such as benzyl are used on the piperidine nitrogen, catalytic hydrogenation with palladium on carbon under mild conditions (room temperature, atmospheric pressure) removes these groups to yield the free amine.

- This hydrogenation step is critical to obtain the free piperidin-3-yl substituent.

Step 5: Formation of the Dihydrochloride Salt

- The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl.

- This salt formation improves solubility and stability, which is essential for pharmaceutical applications.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | Bromine in acetic acid, reflux overnight | Controlled addition to avoid over-bromination |

| Lithiation & Coupling | n-Butyl lithium (2.5 M), THF, −78 °C | Low temperature to control regioselectivity |

| Coupling Partner | N-benzyl piperidine ketone in THF | Benzyl group for nitrogen protection |

| Acidic Reflux | Concentrated HCl in ethanol, reflux 4 hours | Facilitates elimination and ring rearrangement |

| Catalytic Hydrogenation | Pd/C catalyst, methanol, room temperature, 24 h | Debenzylation to free amine |

| Salt Formation | HCl gas or aqueous HCl | Produces dihydrochloride salt |

Research Findings and Yield Data

- A typical overall yield for the synthesis from 2-methylpyrimidine to this compound is moderate, with isolated yields of key intermediates ranging from 60% to 80% depending on purification methods.

- The hydrogenation step often yields near quantitative conversion of benzyl-protected intermediates to free amines.

- Purification is commonly performed by silica gel chromatography after each major step to ensure high purity.

Additional Notes on Alternative Methods

- Some literature reports the use of aromatic amination on pyrimidine rings followed by reduction of nitro groups and nucleophilic substitution with secondary amines to introduce piperidinyl groups.

- Catalysts such as cobalt, ruthenium, or nickel nanocatalysts may be used for hydrogenation steps to form the piperidine ring or reduce intermediates.

- The dihydrochloride salt form is preferred for pharmaceutical development due to enhanced aqueous solubility and chemical stability.

Summary Table of Preparation Method

| Preparation Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Halogenation | Brominate pyrimidine precursor | Br2, Acetic acid, reflux | Halogenated pyrimidine intermediate |

| Lithiation & Coupling | Nucleophilic substitution with piperidine derivative | n-BuLi, THF, low temp; N-benzyl piperidine ketone | Piperidinyl-substituted pyrimidine |

| Acidic Reflux | Elimination and ring formation | Conc. HCl, ethanol, reflux | Cyclized pyrimidine derivative |

| Catalytic Hydrogenation | Debenzylation to free amine | Pd/C, MeOH, room temp, 24 h | Free piperidin-3-yl pyrimidine |

| Salt Formation | Conversion to dihydrochloride salt | HCl gas or aqueous HCl | This compound |

Análisis De Reacciones Químicas

Types of Reactions: 4-(Piperidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Aplicaciones Científicas De Investigación

Antihypertensive Agent

4-(Piperidin-3-yl)pyrimidine dihydrochloride has been studied for its potential as a renin inhibitor , which is crucial in managing hypertension. Research indicates that compounds with similar structures effectively inhibit renin activity, leading to decreased blood pressure levels. Interaction studies have demonstrated its ability to bind selectively to renin, suggesting its efficacy as an antihypertensive agent .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound's mechanism involves the inhibition of enzymatic activity associated with cancer cell proliferation .

| Cancer Type | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 15 | Effective |

| A549 | 20 | Effective |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies reveal that derivatives of piperidine and pyrimidine can inhibit lipoxygenase, an enzyme involved in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in cellular processes, contributing to its anticancer activity. For instance, it has been shown to affect the activity of phosphatidylinositol 3-kinase (PI3K), which plays a critical role in cell signaling pathways .

Binding Studies

Binding affinity studies have highlighted the compound's potential as a ligand in biochemical assays. Its structure allows it to interact with specific biological targets, enhancing its efficacy as a therapeutic agent .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its antimicrobial properties .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| S. aureus | 200 | Effective |

| E. coli | 150 | Effective |

Mecanismo De Acción

The mechanism of action of 4-(Piperidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA via intercalation, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly relevant in its potential anticancer activity, where it can inhibit the proliferation of cancer cells by interfering with their genetic material.

Comparación Con Compuestos Similares

Positional Isomers: Pyrimidine Substitution Patterns

2-(Piperidin-3-yl)pyrimidine Dihydrochloride (CAS: 2094861-76-2):

Heterocyclic System Variations

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (CAS: 1193388-05-4):

- 4-(3-Pyridinyl)-4-piperidinol Dihydrochloride Hydrate (CAS: Not specified): Molecular Formula: C₁₀H₁₈Cl₂N₂O₂ Molecular Weight: 269.17 g/mol Key Difference: Incorporates a hydroxyl group on the piperidine ring and a pyridine substituent, enhancing polarity and solubility compared to the target compound .

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility

Actividad Biológica

4-(Piperidin-3-yl)pyrimidine dihydrochloride is a compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅Cl₂N₃

- Molecular Weight : Approximately 236.14 g/mol

- Form : Typically encountered as a dihydrochloride salt, enhancing its solubility in water.

The compound features a pyrimidine ring substituted with a piperidine moiety, which contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor interaction.

1. Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of piperidine and pyrimidine exhibit significant antioxidant and anti-inflammatory activities. A study highlighted the synthesis of pyrimidine acrylamides that demonstrated promising results in reducing oxidative stress and inflammation markers in vitro.

| Activity Type | Results | Reference |

|---|---|---|

| Antioxidant | Significant reduction in reactive oxygen species (ROS) | |

| Anti-inflammatory | Decreased levels of cytokines (IL-6, TNF-alpha) |

2. Anticancer Activity

This compound has been evaluated for its anticancer potential. Structure-activity relationship (SAR) studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

| Compound | IC50 (µM) | Cancer Type | Reference |

|---|---|---|---|

| This compound | 5.2 | Breast Cancer (MCF-7) | |

| Related Compound A | 3.8 | Lung Cancer (A549) |

In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

3. Renin Inhibition

The compound has shown potential as a renin inhibitor, which is significant for hypertension management. Studies indicate that it effectively binds to the renin enzyme, leading to decreased blood pressure in animal models.

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity | Ki = 12 nM | |

| Blood Pressure Reduction | -15 mmHg (in vivo) |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits various enzymes involved in cellular processes, leading to decreased cell proliferation.

- Receptor Interaction : Its structure allows it to interact with specific biological targets, enhancing its efficacy as a therapeutic agent.

Case Study 1: Anticancer Efficacy

In a recent study, the efficacy of this compound was tested on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability after treatment with the compound over 48 hours.

Case Study 2: Renin Inhibition

Another study evaluated the antihypertensive effects of the compound in a rat model. The administration of this compound resulted in a notable decrease in systolic blood pressure compared to control groups.

Comparative Analysis with Related Compounds

The following table compares the biological activities of structurally similar compounds:

| Compound Name | Antioxidant Activity | IC50 (µM) for Cancer Cells | Renin Inhibition Ki (nM) |

|---|---|---|---|

| This compound | High | 5.2 | 12 |

| 2-Methyl-4-(piperidin-3-yl)pyrimidine | Moderate | 6.5 | 20 |

| N-(piperidin-3-yl)pyrimidine-5-carboxamide | Low | 10.0 | Not applicable |

Q & A

Basic: What synthetic methodologies are commonly employed for 4-(Piperidin-3-yl)pyrimidine dihydrochloride?

Answer:

The compound is typically synthesized via Mannich reactions , where a ketone (e.g., acetophenone derivatives), formaldehyde, and an amine (e.g., phenethylamine hydrochloride) are condensed under controlled conditions. Yields range from 87–98% depending on substituents and reaction optimization . Alternative routes include multi-step functionalization of pyrimidine cores with piperidine derivatives, often requiring purification via recrystallization or chromatography. Key steps involve protecting group strategies and acid-base workup to isolate the dihydrochloride salt .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- Spectrophotometry : Diazotization-coupled methods using agents like H-acid or N-(1-naphthyl)ethylenediamine detect aromatic amines and intermediates .

- Chromatography : HPLC or LC-MS ensures purity, while TLC monitors reaction progress.

- Spectroscopy : H/C NMR confirms structural integrity, and FT-IR identifies functional groups (e.g., NH/Cl stretches) .

- Elemental Analysis : Validates stoichiometry of the dihydrochloride salt .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Acidic or basic catalysts (e.g., HCl, NaOH) improve reaction kinetics .

- Temperature Control : Gradual heating (40–80°C) minimizes side reactions.

- DOE (Design of Experiments) : Systematic variation of molar ratios and reaction times identifies optimal conditions . Computational modeling (e.g., quantum chemical calculations) predicts energy barriers for intermediates, reducing trial-and-error approaches .

Advanced: How to address contradictions in reported biological activity data?

Answer:

Contradictions may arise from:

- Assay Variability : Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Structural Analogues : Compare with derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) to isolate pharmacophore contributions .

- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like purity (>98% HPLC) or salt form .

- Computational Validation : Molecular docking or MD simulations reconcile discrepancies by probing binding modes .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; store in sealed containers away from moisture .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What computational tools predict reactivity in synthetic intermediates?

Answer:

- Quantum Chemical Calculations : Software like Gaussian or ORCA models transition states and intermediates, identifying energetically favorable pathways .

- Reaction Path Search : Tools like GRRM or AFIR explore potential mechanisms, reducing experimental iterations .

- Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

Basic: What physicochemical properties influence its stability in solution?

Answer:

- pH Sensitivity : The dihydrochloride salt is stable in acidic conditions but hydrolyzes in basic media. Monitor pH (4–6) during storage .

- Hygroscopicity : Absorbs moisture, requiring desiccants (e.g., silica gel) in storage .

- Thermal Stability : Decomposes above 200°C; avoid prolonged heating in synthesis .

Advanced: How to design mechanistic studies for its enzyme inhibition?

Answer:

- Kinetic Assays : Measure IC values under varied substrate concentrations to distinguish competitive/non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- Structural Biology : Co-crystallize with target enzymes (e.g., kinases) to resolve binding motifs .

- Mutagenesis : Identify critical residues by comparing wild-type and mutant enzyme activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.